molecular formula C16H20Cl3NO2 B12428574 methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Cat. No.: B12428574
M. Wt: 367.7 g/mol
InChI Key: RHWDQYHGQIZSGW-KYOVORSZSA-N
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Description

Chemical Classification and Structural Taxonomy

Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride belongs to the phenyltropane class of compounds, a family of synthetic analogs derived from structural modifications of the cocaine scaffold. The core structure consists of an 8-azabicyclo[3.2.1]octane (tropane) skeleton with three critical modifications:

  • A 3,4-dichlorophenyl group at the 3-position, replacing cocaine’s benzoyloxy moiety
  • A trideuteriomethyl group (-CD~3~) at the 8-nitrogen position
  • A methyl ester at the 2-carboxyl position

The stereochemistry (1R,2S,3S,5S) ensures optimal binding to monoamine transporters, with the 2β-carbomethoxy configuration being essential for dopamine transporter (DAT) affinity. The hydrochloride salt form enhances water solubility for research applications.

Structural comparison to classical phenyltropanes:

Feature Cocaine Dichloropane (RTI-111) Target Compound
3-Position Substituent Benzoyloxy 3,4-Dichlorophenyl 3,4-Dichlorophenyl
8-Nitrogen Substituent Methyl Methyl Trideuteriomethyl (CD~3~)
2-Position Methoxycarbonyl Methoxycarbonyl Methoxycarbonyl
Stereochemistry (1R,2R,3S,5S) (1R,2S,3S,5S) (1R,2S,3S,5S)

This structural framework places the compound within the "cis-3,4-dichlorophenyltropane" subclass, sharing key features with research compounds like RTI-111 (Dichloropane) but distinguished by its deuterated N-methyl group.

Historical Context in Phenyltropane Derivative Research

The development of phenyltropanes originated in the 1980s through collaborative efforts between academic institutions (e.g., Research Triangle Institute) and pharmaceutical companies to create cocaine analogs with improved selectivity for monoamine transporters. Three evolutionary phases mark this research:

  • First-generation analogs (1980s): Focused on replacing cocaine’s benzoyloxy group with halogenated phenyl rings. The 3,4-dichloro substitution pattern emerged as optimal for DAT affinity, leading to RTI-111 (IC~50~ DAT = 0.79 nM).

  • Second-generation analogs (1990s): Explored nitrogen substituent modifications. Methyl groups remained standard, but isotopic labeling began appearing in pharmacokinetic studies.

  • Third-generation probes (2000s–present): Incorporated deuterium and other isotopes to create chemical tools for advanced neuroimaging and metabolic studies. The target compound represents this phase, combining the validated 3,4-dichlorophenyl motif with deuterium labeling.

A 2009 review identified over 200 synthetic phenyltropanes, with fewer than 10% incorporating isotopic modifications. The compound’s design likely responds to two research needs:

  • Reducing first-pass metabolism through deuterium’s kinetic isotope effect
  • Creating mass spectrometry-detectable probes for transporter occupancy studies

Significance of Deuteration in Neuropharmacological Probes

Deuteration at the 8-nitrogen position introduces three strategic advantages for neuropharmacological research:

1. Metabolic Stability Enhancement
The C-D bond’s higher bond dissociation energy (vs. C-H) slows hepatic N-demethylation, a primary metabolic pathway for phenyltropanes. While quantitative data for this specific compound remains unpublished, analogous deuterated tropanes show:

  • 2.3-fold increased plasma half-life in rodent models
  • 40% reduction in CYP3A4-mediated metabolism in vitro

2. Isotopic Tracing Capability
The CD~3~ group enables precise tracking via:

  • Mass spectrometry (distinct m/z signature)
  • Neutron crystallography (for DAT binding site mapping)

3. Pharmacodynamic Neutrality
Deuterium’s similar van der Waals radius (2.0 Å vs. H’s 1.2 Å) preserves binding interactions with DAT/SERT/NET transporters. This allows functional studies without perturbing the native pharmacology.

Comparative Data: Methyl vs. Trideuteriomethyl Analogs

Parameter N-CH~3~ Analog (RTI-111) N-CD~3~ Analog (Target)
DAT K~i~ (nM) 0.79 ± 0.08 0.82 ± 0.11*
Plasma T~1/2~ (rat, iv) 42 ± 5 min 98 ± 12 min*
Brain Penetration (AUC) 1.2 ± 0.3 μg·h/g 1.1 ± 0.2 μg·h/g

*Estimated from structural analogs

Properties

Molecular Formula

C16H20Cl3NO2

Molecular Weight

367.7 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C16H19Cl2NO2.ClH/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9;/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3;1H/t10-,11+,14+,15-;/m0./s1/i1D3;

InChI Key

RHWDQYHGQIZSGW-KYOVORSZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Chiral Precursors

The synthesis begins with commercially available (1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.2.1]octane, a key intermediate described in enantiomerically pure form (≥99% ee) in patent literature. The 3,4-dichlorophenyl group is introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation, leveraging the electron-withdrawing effects of chlorine to direct regioselectivity. Chiral resolution is achieved using (S)- or (R)-epichlorohydrin, as demonstrated in analogous syntheses of bicyclic amines.

Construction of the Bicyclo[3.2.1]octane Core

The bicyclic framework is assembled through a stereocontrolled cyclopropanation reaction. A representative protocol involves:

  • Cyclopropanation : Reacting 3,4-dichlorophenylacetonitrile with (S)-epichlorohydrin in the presence of a base such as sodium hexamethyldisilazide (NaHMDS) at −20°C to 25°C.
  • Ring Closure : Intramolecular alkylation under basic conditions (pH 8.5–9.5) forms the azabicyclo[3.2.1]octane skeleton. The reaction is conducted in a polar aprotic solvent (e.g., i-PrOAc) to stabilize the transition state and minimize racemization.

Key parameters:

Parameter Value/Range Source
Temperature 20–25°C
Solvent i-PrOAc/MeOH
Base NaHMDS or KHMDS
Yield 57–60% (after purification)

Deuteration at the 8-Position

Introducing the trideuteriomethyl group requires selective alkylation of the secondary amine within the bicyclic framework. This is achieved via:

  • Deuterated Methylation : Treating the free base with deuterated methyl iodide (CD₃I) in the presence of a non-nucleophilic base (e.g., DBU) in anhydrous THF at 0°C to room temperature.
  • Workup : Quenching with aqueous HCl (2N) to protonate the amine, followed by extraction with methylcyclohexane/i-PrOAc to isolate the deuterated intermediate.

Critical Considerations :

  • Excess CD₃I (1.5–2.0 equiv) ensures complete methylation.
  • Reaction time: 12–24 hours to maximize deuteration efficiency.
  • Deuteration efficiency: >98% as confirmed by ¹H NMR and mass spectrometry.

Esterification of the Carboxylic Acid Moiety

  • Acid Activation : Treating the carboxylic acid intermediate with NaI (1.2 equiv) and Dowex H⁺ resin in anhydrous MeOH at 55°C for 24 hours.
  • Ester Formation : In situ generation of the methyl ester via nucleophilic acyl substitution.

Optimized Conditions :

Parameter Value Source
Catalyst Dowex H⁺ (200 mg/mmol)
Solvent MeOH
Temperature 55°C
Yield 76–97%

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

  • Acidification : Adding concentrated HCl (1.0–1.5 equiv) to a solution of the esterified compound in i-PrOH/water (95:5 v/v) at 50–55°C.
  • Crystallization : Seeding with the hemihydrate HCl salt and cooling to 20°C to induce crystallization. The product is isolated via filtration and washed with methyl tert-butyl ether (MTBE) to remove residual solvents.

Analytical Data :

  • ¹H NMR (400 MHz, d₆-DMSO): δ 7.52 (d, J = 2.2 Hz, 1H), 7.49 (d, J = 8.4 Hz, 1H), 3.69 (s, 3H, COOCH₃).
  • Enantiomeric Excess : >99.5% (chiral HPLC, Chiralpak AD-H column).

Purification and Quality Control

Purification is achieved through a combination of techniques:

  • Azeotropic Drying : Removing water via distillation with i-PrOAc to ensure anhydrous conditions for salt formation.
  • Slurry Washing : Displacing impurities with 40% methylcyclohexane/i-PrOAC followed by MTBE.
  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) to isolate the final product.

Purity Metrics :

  • HPLC Purity : ≥99.5% (UV detection at 254 nm).
  • Residual Solvents : <0.1% (GC-MS).

Challenges and Optimization Strategies

  • Stereochemical Integrity : Use of chiral auxiliaries (e.g., Oppolzer’s sultam) during cyclopropanation prevents racemization.
  • Deuteration Efficiency : Kinetic isotope effects are minimized by maintaining low temperatures during CD₃I addition.
  • Scale-Up Considerations : Azeotropic solvent switching and continuous crystallization improve throughput in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system.

    Reduction: Reduction reactions can occur at the dichlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trideuteriomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the bicyclic ring.

    Reduction: Reduced derivatives of the dichlorophenyl group.

    Substitution: Substituted derivatives at the trideuteriomethyl group.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a valuable tool for studying various organic reaction mechanisms.

Biology

    Biochemical studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Medicine

    Pharmaceutical research: Its potential pharmacological properties make it a candidate for drug development and testing.

Industry

    Material science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Pharmacodynamic Profiles

  • Target Compound: The 3,4-dichlorophenyl group mimics indatraline’s pharmacophore, suggesting potent inhibition of dopamine, serotonin, and norepinephrine reuptake .
  • Troparil : Shares cocaine-like effects but with higher potency and longer duration due to tropane scaffold stability .
  • Indatraline: Non-tropane analog with 3,4-dichlorophenyl; exhibits prolonged action but reported side effects (e.g., anemia) .

Metabolic Pathways

  • Target Compound : Deuteration at the 8-position is expected to slow oxidative demethylation, a primary metabolic pathway for tropane derivatives .
  • Troparil : Undergoes demethylation (CH₃ → CH₂OH) and hydroxylation, yielding phase I metabolites detectable in urine .
  • Methyl (4-chlorophenyl analog) : Likely metabolized via similar pathways but with faster kinetics due to non-deuterated CH₃.

Metabolite Detection (Rat Urine):

Compound Phase I Metabolites Phase II Metabolites Parent Compound Detectable?
Target Compound Predicted: Reduced Likely glucuronides No (if metabolized fully)
Troparil 4 metabolites 3 metabolites No
Indatraline 2 metabolites 4 metabolites No

Physicochemical Properties

Property Target Compound Troparil 4-Chlorophenyl Analog
LogP (Predicted) ~2.8 (higher lipophilicity due to Cl₂) ~2.1 ~2.5
Water Solubility Moderate (HCl salt enhances) Low (HCl salt improves) Moderate
Bioavailability (Oral) ~30% (estimated) 25–43% (nasal spray) Not reported

Notes:

  • Deuteration may slightly reduce LogP compared to CH₃ analogs but improves metabolic stability.

Biological Activity

Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate; hydrochloride is a compound with significant potential in pharmacological applications due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H20Cl2N0₂
  • Molecular Weight : 314.21 g/mol
  • CAS Registry Number : 146725-34-0

The compound features a bicyclic structure that is known to interact with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a selective inhibitor of specific receptors, potentially influencing dopaminergic and serotonergic pathways. The presence of the dichlorophenyl group enhances its lipophilicity, facilitating better penetration across the blood-brain barrier.

Pharmacological Research Findings

  • Neurotransmitter Interaction : Studies have shown that this compound exhibits affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, suggesting its potential role in modulating mood and behavior.
  • Antidepressant Effects : In preclinical models, it has demonstrated antidepressant-like effects, with significant reductions in immobility time in forced swim tests .
  • Analgesic Properties : Research indicates that the compound may possess analgesic properties through modulation of pain pathways in animal models .

Case Studies

  • Study on Antidepressant Activity : A controlled study involving rodents showed that administration of the compound led to a significant decrease in depressive behaviors compared to the control group. The study utilized behavioral assays such as the forced swim test and tail suspension test to measure outcomes .
  • Analgesic Efficacy : Another study investigated the analgesic effects using a formalin test model. Results indicated that the compound significantly reduced pain responses at specific dosages, supporting its potential as a therapeutic agent for pain management .

Data Table: Summary of Biological Activities

Activity TypeExperimental ModelOutcomeReference
AntidepressantRodent behavioral assaysReduced immobility time
AnalgesicFormalin testSignificant pain response reduction
Neurotransmitter InteractionBinding assaysAffinity for D2 and 5-HT2A receptors

Q & A

Basic: What synthetic strategies are recommended for preparing this deuterated bicyclic compound?

The synthesis of this compound requires careful consideration of its stereochemistry and deuterium incorporation. Key steps include:

  • Core Bicyclic Structure : Utilize a stereoselective [3.2.1]azabicyclo synthesis, as demonstrated for related 8-azabicyclo derivatives via intramolecular cyclization of amino alcohols or ketones under acidic conditions .
  • Deuterium Incorporation : Introduce the trideuteriomethyl group using deuterated methylating agents (e.g., CD₃I or (CD₃)₂SO₄) during quaternization of the azabicyclo nitrogen. Ensure anhydrous conditions to minimize isotopic exchange .
  • Chlorophenyl Substitution : Electrophilic aromatic substitution or Suzuki coupling can introduce the 3,4-dichlorophenyl group at the C3 position, guided by steric and electronic factors .

Advanced: How can researchers address discrepancies in NMR data due to stereochemical complexity and deuterium isotope effects?

Stereochemical assignment and deuterium-induced shifts require advanced analytical approaches:

  • 2D NMR Techniques : Use NOESY/ROESY to confirm spatial proximity of protons (e.g., axial vs. equatorial positions in the bicyclic core). HSQC and HMBC correlations resolve coupling ambiguities .
  • Deuterium Isotope Effects : Compare ¹H NMR spectra of deuterated and non-deuterated analogs. The trideuteriomethyl group reduces splitting in adjacent protons (e.g., C8-H) due to lower spin-spin coupling (²JHD vs. ³JHH) .
  • Dynamic NMR (DNMR) : Apply variable-temperature studies to detect conformational exchange broadening in the bicyclic system .

Basic: What analytical methods are critical for confirming stereochemical purity?

  • X-ray Crystallography : Resolve absolute configuration, especially for the four stereocenters (1R,2S,3S,5S). Crystallize the hydrochloride salt to enhance lattice stability .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomeric impurities. Validate with spiked standards .
  • Circular Dichroism (CD) : Correlate Cotton effects with known stereoisomers to verify optical activity .

Advanced: What methodologies assess the deuterium isotope effect on metabolic stability?

  • In Vitro Microsomal Assays : Compare hepatic clearance rates (CLₘᵢc) of deuterated vs. non-deuterated analogs using human liver microsomes (HLMs) and LC-MS/MS quantification. Monitor deuteration’s impact on CYP450-mediated oxidation .
  • Isotope Ratio Mass Spectrometry (IRMS) : Track deuterium retention in plasma metabolites after in vivo administration to evaluate metabolic liability .
  • Molecular Dynamics (MD) Simulations : Model deuterium’s steric and electronic effects on enzyme binding (e.g., CYP3A4) to predict metabolic pathways .

Basic: How should researchers design stability studies for this hydrochloride salt?

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation products via UPLC-PDA-MS .
  • Solid-State Stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity. Store samples in amber vials under nitrogen at –20°C to prevent deliquescence .

Advanced: How can computational methods optimize reaction yields for scaled synthesis?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (temperature, catalyst loading, solvent ratio). Use software like JMP or MODDE for multivariate analysis .
  • Quantum Mechanical (QM) Calculations : Simulate transition states (e.g., bicyclization steps) using Gaussian or ORCA to identify rate-limiting steps and improve catalytic efficiency .
  • AI-Driven Process Automation : Integrate COMSOL Multiphysics with machine learning algorithms to model flow chemistry parameters (residence time, mixing efficiency) for continuous synthesis .

Basic: What precautions are necessary for handling deuterated compounds in biological assays?

  • Isotopic Purity : Confirm deuteration levels (>98%) via high-resolution mass spectrometry (HRMS) to avoid skewed pharmacokinetic data .
  • Biological Matrix Interference : Use deuterated internal standards (e.g., d₃-methanol extracts) to correct for matrix effects in LC-MS/MS .

Advanced: How can researchers resolve contradictions in receptor binding affinity data?

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish stereospecific interactions from non-specific binding .
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, focusing on the 3,4-dichlorophenyl group’s orientation in hydrophobic pockets .
  • Surface Plasmon Resonance (SPR) : Compare association/dissociation rates (kₐ/k𝒹) across analogs to validate structure-activity relationships (SARs) .

Basic: What regulatory guidelines apply to impurity profiling of this compound?

  • ICH Q3A/B Compliance : Identify and quantify impurities >0.10% using validated HPLC-UV/MS methods. Reference EP/USP monographs for azabicyclo-related impurities (e.g., des-methyl analogs) .
  • Genotoxic Assessment : Conduct Ames tests for aromatic amines or alkylating agents formed during synthesis .

Advanced: What strategies mitigate racemization during synthesis?

  • Low-Temperature Quaternization : Perform methylations at –20°C to minimize epimerization at C2 and C3 .
  • Chiral Auxiliaries : Temporarily introduce bulky protecting groups (e.g., Boc or Fmoc) to sterically hinder stereocenter inversion .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect racemization in real time during flow synthesis .

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